1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine
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Overview
Description
1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine is a complex organic compound characterized by its unique structure, which includes ethyl, methyl, and trichloromethyl groups attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then reacted with trichloromethyl isocyanate under controlled conditions to yield the final imidazolidine compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include imidazolidinones, amines, and various substituted imidazolidine derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(chloromethyl)imidazolidine
- 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(bromomethyl)imidazolidine
- 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(iodomethyl)imidazolidine
Uniqueness
1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
61545-19-5 |
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Molecular Formula |
C19H21Cl3N2 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C19H21Cl3N2/c1-3-15-6-10-17(11-7-15)24-13-12-23(18(24)19(20,21)22)16-8-4-14(2)5-9-16/h4-11,18H,3,12-13H2,1-2H3 |
InChI Key |
HXBVTQDFBNBINV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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